![molecular formula C9H18N2O4 B1586969 Leu-Ser CAS No. 6209-12-7](/img/structure/B1586969.png)
Leu-Ser
Overview
Description
Leu-Ser is a dipeptide, which is composed of leucine and serine amino acids. It is a small molecule that has gained much attention in the scientific community due to its potential applications in various fields. Leu-Ser is synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Genetic Engineering and Synthetic Biology
Leucyl-serine plays a role in synthetic biology, particularly with serine integrases, which are used for genomic engineering and developing new biotechnologies, toolboxes, genetic circuit design, and life programming .
Neurological Research
L-serine, a component of leucyl-serine, is vital for protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system. Its role is essential for neural differentiation and survival .
Therapeutic Applications
Leucyl-serine derivatives have been studied for their impact on signaling pathway proteins, which could have implications for treating various diseases such as cancer, diabetes, and viral infections .
Biotechnological Synthesis
Aminopeptidases that act on leucyl-serine are used for the synthesis of biopeptides and amino acids, offering more efficiency than chemical synthesis .
Protein Chemical Synthesis
Serine/Threonine ligation (STL), which may involve leucyl-serine, has emerged as a tool for protein chemical synthesis and bioconjugations, as well as macrocyclization of peptides of various sizes .
Evolutionary Biology
The structural impact of genetic code alteration involving serine in fungi translates the leucine CUG codon as serine, providing insights into evolutionary biology and genetic code evolution .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDCYUQSFDQISZ-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leu-Ser |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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